3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S2 and its molecular weight is 465.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a benzamide core and an indoline moiety, suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Thiadiazole Derivative : The thiadiazole ring is synthesized through reactions involving appropriate precursors under controlled conditions.
- Formation of Indoline Moiety : The indoline structure is incorporated via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the thiadiazole and indoline components with dichloro-benzamide.
The reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with purification achieved through recrystallization techniques.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study evaluated various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compound showed an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells .
- Flow cytometry analysis revealed that related compounds induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .
The mechanism of action appears to involve the inhibition of specific molecular targets associated with tumor growth and proliferation. Preliminary studies suggest that these compounds may modulate pathways linked to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiadiazole derivatives helps in optimizing their biological activity. Key findings include:
Substituent | Effect on Activity | IC50 (µM) |
---|---|---|
Dichloro | Enhances potency | 0.084 |
Indoline moiety | Critical for activity | N/A |
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Cytotoxicity Evaluation : In a comparative study, a series of thiadiazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles .
- In Vivo Studies : Further research involving animal models has shown promising results for compounds containing the indoline-thiadiazole framework in reducing tumor size and improving survival rates .
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S2/c20-13-7-12(8-14(21)9-13)17(27)22-18-23-24-19(29-18)28-10-16(26)25-6-5-11-3-1-2-4-15(11)25/h1-4,7-9H,5-6,10H2,(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTPVUAZEBICOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.